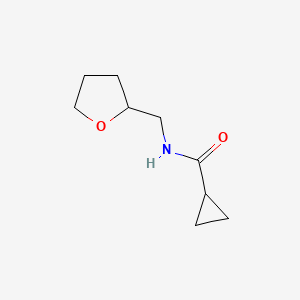![molecular formula C24H19F2NO3S B2705104 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866811-20-3](/img/structure/B2705104.png)
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based sulfonamides. It has been extensively studied for its potential use in various scientific research applications, including as a tool for investigating the mechanism of action of certain biological processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one involves the inhibition of certain enzymes and proteins. It works by binding to the active site of these enzymes and proteins, preventing them from carrying out their normal function. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one have been extensively studied. It has been shown to be effective in inhibiting the activity of certain enzymes and proteins, including kinases and phosphatases. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has several advantages for use in lab experiments. It has high purity and yield, making it easy to handle and work with. Additionally, it has been extensively studied and optimized for use in various scientific research applications. However, there are also limitations to its use. It can be expensive to synthesize, and its effectiveness can be dependent on the specific biological system being studied.
Future Directions
There are several future directions for the use of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one in scientific research. One potential direction is the development of new analogs with improved potency and selectivity for specific enzymes and proteins. Additionally, it could be used in combination with other compounds to investigate the synergistic effects of multiple inhibitors. Finally, it could be used in vivo to investigate its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a variety of chemical techniques, including catalytic hydrogenation, nucleophilic substitution, and oxidative coupling. The synthesis process has been extensively studied and optimized to ensure high purity and yield of the final product.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has been widely used as a tool in scientific research to investigate the mechanism of action of certain biological processes. It has been shown to be effective in inhibiting the activity of certain enzymes and proteins, including kinases and phosphatases. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways.
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-3-4-16(2)17(11-15)13-27-14-23(24(28)21-12-19(26)7-10-22(21)27)31(29,30)20-8-5-18(25)6-9-20/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZMFCAIVAGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)
![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)
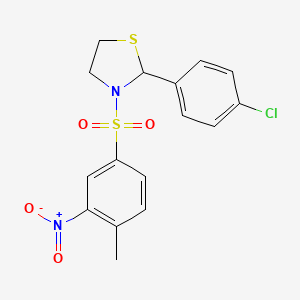
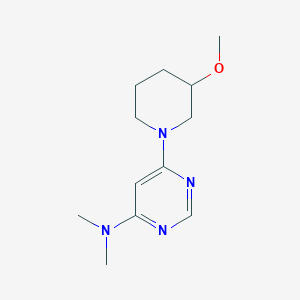
![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)
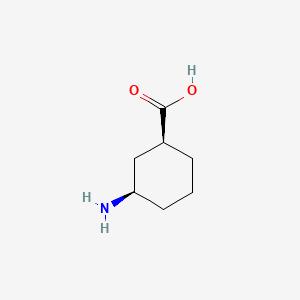
![benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2705035.png)

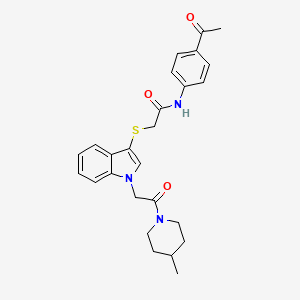
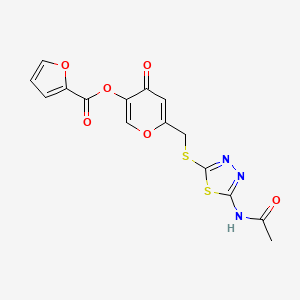
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

